4-Amino-N-(cyclobutylmethyl)benzene-1-sulfonamide

Medicinal Chemistry Conformational Restriction Structure-Activity Relationship

4-Amino-N-(cyclobutylmethyl)benzene-1-sulfonamide (CAS 1095619-20-7) is a para-amino-substituted benzenesulfonamide derivative with a distinct cyclobutylmethyl group on the sulfonamide nitrogen. As a member of the aryl sulfonamide class, it features a nucleophilic aniline nitrogen and a sulfonamide moiety amenable to further functionalization, making it a versatile synthetic intermediate.

Molecular Formula C11H16N2O2S
Molecular Weight 240.32 g/mol
Cat. No. B12074024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(cyclobutylmethyl)benzene-1-sulfonamide
Molecular FormulaC11H16N2O2S
Molecular Weight240.32 g/mol
Structural Identifiers
SMILESC1CC(C1)CNS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C11H16N2O2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-9-2-1-3-9/h4-7,9,13H,1-3,8,12H2
InChIKeyYKCRGFCLNKEFNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(cyclobutylmethyl)benzene-1-sulfonamide: A Specialized Sulfonamide Building Block for Medicinal Chemistry


4-Amino-N-(cyclobutylmethyl)benzene-1-sulfonamide (CAS 1095619-20-7) is a para-amino-substituted benzenesulfonamide derivative with a distinct cyclobutylmethyl group on the sulfonamide nitrogen . As a member of the aryl sulfonamide class, it features a nucleophilic aniline nitrogen and a sulfonamide moiety amenable to further functionalization, making it a versatile synthetic intermediate [1]. Its molecular formula is C11H16N2O2S with a molecular weight of 240.32 g/mol, placing it in a favorable property space for fragment-based or scaffold-oriented drug discovery programs.

Why 4-Amino-N-(cyclobutylmethyl)benzene-1-sulfonamide Cannot Be Replaced by Generic Sulfonamide Analogs


In sulfonamide-based medicinal chemistry, simple N-alkyl substituent variations can profoundly alter target binding, pharmacokinetics, and synthetic tractability [1]. The cyclobutylmethyl group in this compound introduces a conformationally constrained, sp3-rich motif that is absent in linear N-alkyl or smaller cycloalkyl analogs. This structural feature can enhance metabolic stability and modulate lipophilicity in ways that directly impact lead optimization campaigns [2]. Generic substitution with linear propyl, butyl, or even smaller cycloalkyl sulfonamides would forfeit these specific steric and electronic properties, potentially derailing a carefully established structure-activity relationship (SAR).

Quantitative Differentiation Evidence for 4-Amino-N-(cyclobutylmethyl)benzene-1-sulfonamide


Increased Molecular Rigidity via Cyclobutylmethyl Substituent Compared to Linear N-Alkyl Analogs

The cyclobutylmethyl group introduces a quaternary carbon center adjacent to the sulfonamide nitrogen, significantly reducing the number of rotatable bonds compared to linear N-alkyl chains like n-butyl. For the target compound, the rotatable bond count is 4, while a hypothetical linear N-butyl analog (N-butyl-4-aminobenzenesulfonamide) would have 5 rotatable bonds [1]. This reduction in conformational freedom is a well-established strategy to improve target binding affinity by minimizing the entropic penalty upon binding [2].

Medicinal Chemistry Conformational Restriction Structure-Activity Relationship

Enhanced sp3 Character (Fsp3) for Superior Developability Profile vs. Planar Aromatic Sulfonamides

The fraction of sp3-hybridized carbons (Fsp3) is a key metric correlated with clinical success, with higher values often indicating improved solubility and reduced promiscuity. The target compound has an Fsp3 of 0.55 (6 sp3 carbons out of 11 total), which is substantially higher than that of a fully aromatic analog like N-phenyl-4-aminobenzenesulfonamide (Fsp3 = 0.0) [1]. This Fsp3 value exceeds the typical benchmark of >0.42 associated with a higher probability of clinical progression [2].

Drug Discovery Physicochemical Properties Developability

Potential for Unique Binding Interactions via Cyclobutane Ring vs. Cyclopropyl and Cyclopentyl Analogs

Research on closely related 4-amino-N-cyclobutylbenzenesulfonamide (CAS 477723-16-3) indicates that the cyclobutyl ring can enhance selectivity for certain carbonic anhydrase isoforms (CA IX and CA XII) by optimizing hydrophobic interactions in the active site [1]. By extension, the cyclobutylmethyl analog offers a longer linker, potentially enabling access to a different sub-pocket not reached by the directly attached cyclobutyl or smaller cyclopropylmethyl (CAS 477723-17-4) groups. This class-level inference is supported by the known impact of spacer length on sulfonamide-based carbonic anhydrase inhibitor selectivity [2].

Enzyme Inhibition Carbonic Anhydrase Ligand-Protein Interaction

Optimal Procurement and Application Scenarios for 4-Amino-N-(cyclobutylmethyl)benzene-1-sulfonamide


Fragment-Based Drug Discovery (FBDD) Seeking Non-Planar, sp3-Rich Sulfonamide Fragments

This compound's high Fsp3 (0.55) and constrained cyclobutylmethyl group make it an ideal fragment hit for programs targeting protein-protein interactions or enzymes with deep, hydrophobic binding pockets. Its structural complexity, relative to planar fragments, can lead to higher quality hits with better ligand efficiency [1].

Synthesis of Conformationally Rigid Sulfonamide-Derived Sultams

Linear sulfonamides like this compound are key precursors in intramolecular photochemical cyclizations to form novel, rigid sultam structures. Such sultams occupy uncharted chemical space and are of high interest for patenting novel bioactive scaffolds [1].

Structure-Activity Relationship (SAR) Exploration of Sulfonamide Inhibitors

When an initial hit contains a simple N-methyl or N-ethyl sulfonamide, this compound serves as a logical next-step SAR probe. The cyclobutylmethyl group provides a step-change in steric bulk, lipophilicity, and rigidity (4 rotatable bonds) to systematically map the target's binding site requirements [1][2].

Development of Carbonic Anhydrase Isoform-Selective Inhibitors

Given the established activity of related cyclobutyl-sulfonamides against specific carbonic anhydrase isoforms (CA IX, CA XII), this compound with its extended linker is a rational candidate for discovering inhibitors with a differentiated selectivity profile for anticancer or antibacterial applications [1].

Quote Request

Request a Quote for 4-Amino-N-(cyclobutylmethyl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.